3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-pyridin-3-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c1-2-9-18-13(5-1)11-23-16-20-19-15-7-6-14(21-22(15)16)12-4-3-8-17-10-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSCZKYRDIIVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing access to the desired triazolopyridine derivatives at room temperature . The reaction conditions are tolerant to various functional groups, making this method versatile and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound acts as a selective inhibitor of c-Met kinases, which are implicated in various cancers. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation at low concentrations (e.g., 0.005 µM) and have favorable pharmacokinetic properties in vivo .
Antiviral Properties
Emerging studies have suggested that derivatives of triazolo-pyridazines may possess antiviral activity. For example:
- Inhibition of Viral Replication : Certain compounds within this class have shown potential in inhibiting reverse transcriptase activity in viral infections, indicating their utility as antiviral agents .
Pesticidal Activity
The unique chemical structure of this compound has been explored for its pesticidal properties:
- Insecticidal Activity : Compounds with similar structures have demonstrated effectiveness against various agricultural pests, suggesting potential applications in crop protection .
Development of Functional Materials
The synthesis of heterocyclic compounds like this compound has implications in the development of new materials:
- Conductive Polymers : Research has indicated that incorporating such compounds into polymer matrices can enhance electrical conductivity and thermal stability .
Case Studies
- Anticancer Research :
- Agricultural Field Trials :
Mechanism of Action
The mechanism of action of 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing Groups (e.g., fluorophenyl in TPA023) enhance lipophilicity and receptor binding .
- Pyridinyl Substituents (target compound) may improve solubility and enable π-π interactions with aromatic residues in enzyme active sites.
- Thioether Linkages (e.g., in target compound and derivatives) offer metabolic stability compared to ethers but may reduce oxidative stability .
GABAA Receptor Modulation
PDE4 Inhibition
- Compound 18 : Displays potent PDE4A inhibition (IC50 = 2.1 nM) and >1,000-fold selectivity over other PDE isoforms. The 3,5-dimethoxyphenyl and tetrahydrofuran-3-yloxy groups are critical for binding .
- Target Compound : The pyridinyl groups may compete with catechol diether moieties (seen in PDE4 inhibitors) for hydrogen bonding, but activity remains speculative without experimental data.
Antimicrobial and Anticancer Activity
- Derivatives with thienyl () or pyrazolyl () substituents show antimicrobial and anticancer properties, likely via kinase inhibition or DNA intercalation . The target compound’s pyridinyl groups could similarly target kinases like EGFR or VEGFR.
Physicochemical Properties
- Solubility : Pyridinyl groups in the target compound may enhance aqueous solubility compared to phenyl-substituted analogues (e.g., TPA023).
- Lipophilicity : The (pyridin-2-ylmethyl)thio group introduces moderate lipophilicity (clogP ~2.5–3.5), balancing membrane permeability and solubility.
- Metabolic Stability : Thioether linkages resist hydrolysis but may undergo CYP450-mediated oxidation, whereas fluorinated analogues (TPA023) exhibit prolonged half-lives .
SAR Trends
- Position 3 : Bulky substituents (e.g., 2-fluorophenyl in TPA023) enhance receptor selectivity, while electron-rich groups (pyridinylmethylthio) may favor kinase interactions.
- Position 6 : Aromatic heterocycles (pyridinyl, thienyl) improve target engagement via π-stacking, as seen in PDE4 inhibitors .
Biological Activity
The compound 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological significance.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Triazole Ring : Utilizing cycloaddition reactions between pyridine derivatives and thio compounds.
- Substitution Reactions : Modifying the pyridine moieties to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| LoVo (Colon Cancer) | 15.0 | |
| SK-OV-3 (Ovarian Cancer) | 12.0 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 31.25 | |
| Staphylococcus aureus | 16.0 | |
| Escherichia coli | 32.0 |
These findings suggest potential applications in treating infections caused by resistant strains.
Case Studies
- Cytotoxic Evaluation : A study assessed the cytotoxic effects of the compound on human solid tumor cell lines compared to standard chemotherapeutics like cisplatin and doxorubicin. Results indicated that the compound's cytotoxicity was comparable to these established drugs but with a different mechanism that warrants further investigation into its pharmacodynamics .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown that the compound can significantly reduce tumor size without severe toxicity, indicating a favorable therapeutic index .
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves a multi-step approach:
Core formation : Cyclocondensation of pyridazine precursors with thiourea or thiosemicarbazide derivatives under acidic conditions to form the triazolo-pyridazine core .
Functionalization : Introduction of the pyridin-2-ylmethylthio group via nucleophilic substitution or alkylation using 2-(chloromethyl)pyridine in the presence of a base (e.g., NaOH) .
Pyridin-3-yl substitution : Suzuki-Miyaura coupling or direct nucleophilic aromatic substitution at the 6-position of the pyridazine ring using pyridin-3-ylboronic acid .
Key validation : Intermediate purity is confirmed via TLC and HPLC, with final product characterization using NMR and HRMS .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., pyridine ring protons at δ 7.5–9.0 ppm) and confirms substitution patterns .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 357.0952 for C17H13N6S) .
- X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., distinguishing triazolo[4,3-b] from triazolo[3,4-b] isomers) .
- FT-IR : Identifies thioether (C–S–C) stretches at 600–700 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
Advanced: How to resolve contradictions in bioactivity data across different assays?
Contradictions may arise from:
- Solubility limitations : Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference. Validate solubility via dynamic light scattering .
- Assay-specific artifacts : Include orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies) and negative controls (e.g., kinase-dead mutants) .
- Metabolic instability : Pre-treat compounds with liver microsomes to identify rapid degradation, which may explain inconsistent IC50 values .
Advanced: What computational methods predict binding modes with biological targets?
Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., prioritizing hydrogen bonds with hinge-region residues) .
Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (50 ns trajectories) to assess stability of predicted poses .
Free-energy calculations : Apply MM/GBSA to rank binding affinities and validate against experimental IC50 values .
Advanced: How to optimize pharmacokinetic properties while retaining activity?
- LogP optimization : Introduce polar groups (e.g., –OH, –NH2) at non-critical positions to reduce LogP from >3.5 to 2.0–3.0, improving aqueous solubility .
- Metabolic stability : Replace labile methylthio groups with CF3 or cyclopropyl derivatives to resist CYP450 oxidation .
- Plasma protein binding : Assess using equilibrium dialysis; modifications like PEGylation reduce nonspecific binding .
Advanced: How to design derivatives for selective kinase inhibition?
- Structure-activity relationship (SAR) : Systematically vary substituents at positions 3 and 6. For example:
- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target hits and refine substituents .
Basic: What safety precautions are required for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritancy .
- Storage : Keep under inert gas (N2/Ar) at –20°C to prevent thioether oxidation .
- Spill management : Neutralize with activated charcoal and dispose as hazardous waste (EPA Category D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
